Cas no 21900-40-3 (5-chloro-2-methylbenzoyl chloride)

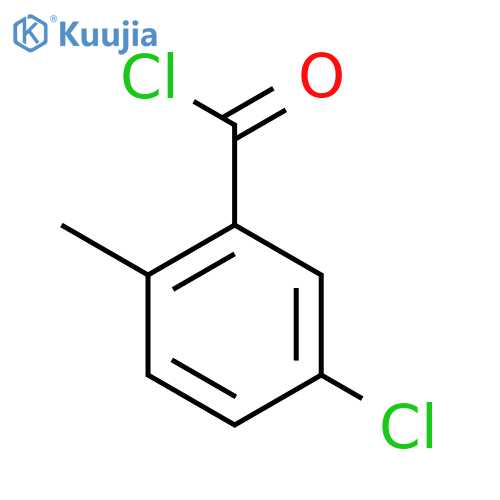

21900-40-3 structure

商品名:5-chloro-2-methylbenzoyl chloride

CAS番号:21900-40-3

MF:C8H6Cl2O

メガワット:189.038640499115

MDL:MFCD11111052

CID:1405245

PubChem ID:14839219

5-chloro-2-methylbenzoyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzoyl chloride, 5-chloro-2-methyl-

- 5-chloro-2-methylbenzoyl chloride

- AKOS006308463

- DA-37555

- 5-Chloro-o-toluoyl chloride

- F52326

- AS-48665

- EN300-127512

- WAA90040

- 21900-40-3

- DTXSID801299824

- 3-Chloro-6-methylbenzoyl chloride

- WKSLUZTZBSDWDE-UHFFFAOYSA-N

- 5-Chloro-2-methylbenzoylchloride

- SCHEMBL874097

-

- MDL: MFCD11111052

- インチ: InChI=1S/C8H6Cl2O/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3

- InChIKey: WKSLUZTZBSDWDE-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1)Cl)C(=O)Cl

計算された属性

- せいみつぶんしりょう: 187.97968

- どういたいしつりょう: 187.9795702g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- PSA: 17.07

5-chloro-2-methylbenzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013027478-500mg |

5-Chloro-2-methylbenzoyl chloride |

21900-40-3 | 97% | 500mg |

$855.75 | 2023-09-02 | |

| Enamine | EN300-127512-0.25g |

5-chloro-2-methylbenzoyl chloride |

21900-40-3 | 0.25g |

$136.0 | 2023-06-08 | ||

| Enamine | EN300-127512-5.0g |

5-chloro-2-methylbenzoyl chloride |

21900-40-3 | 5g |

$1033.0 | 2023-06-08 | ||

| Alichem | A013027478-250mg |

5-Chloro-2-methylbenzoyl chloride |

21900-40-3 | 97% | 250mg |

$470.40 | 2023-09-02 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0096-10g |

5-chloro-2-methylbenzoyl chloride |

21900-40-3 | 95% | 10g |

$1250 | 2023-09-07 | |

| abcr | AB428614-1 g |

3-Chloro-6-methylbenzoyl chloride |

21900-40-3 | 1g |

€594.40 | 2023-04-23 | ||

| abcr | AB428614-5 g |

3-Chloro-6-methylbenzoyl chloride |

21900-40-3 | 5g |

€1,316.00 | 2023-04-23 | ||

| Enamine | EN300-127512-0.05g |

5-chloro-2-methylbenzoyl chloride |

21900-40-3 | 0.05g |

$64.0 | 2023-06-08 | ||

| Enamine | EN300-127512-0.5g |

5-chloro-2-methylbenzoyl chloride |

21900-40-3 | 0.5g |

$256.0 | 2023-06-08 | ||

| Fluorochem | 062747-1g |

3-Chloro-6-methylbenzoyl chloride |

21900-40-3 | 97% | 1g |

£225.00 | 2022-02-28 |

5-chloro-2-methylbenzoyl chloride 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

21900-40-3 (5-chloro-2-methylbenzoyl chloride) 関連製品

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21900-40-3)5-chloro-2-methylbenzoyl chloride

清らかである:99%

はかる:1g

価格 ($):302.0